molecular formula C11H22Si B1226034 (Triisopropylsilyl)acetylene CAS No. 89343-06-6

(Triisopropylsilyl)acetylene

Cat. No. B1226034
Key on ui cas rn: 89343-06-6
M. Wt: 182.38 g/mol
InChI Key: KZGWPHUWNWRTEP-UHFFFAOYSA-N
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Patent
US09302998B2

Procedure details

NBS (2.14 g, 12 mmol) and AgNO3 (170 mg, 1 mmol) were added to a solution of triisopropylsilylacetylene (2.24 ml, 10 mmol) in acetone (15 ml). The solution was stirred for 2 hours at RT. Pentane (20 ml) and H2O (20 ml) were added and the solution was stirred for 30 minutes. The organic phase was extracted with pentane (3×20 ml) and dried over Na2SO4. The solvent was removed under reduced pressure at RT and the residue was used in the next reaction without any purification.
Name
Quantity
2.14 g
Type
reactant
Reaction Step One
Quantity
2.24 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
170 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C1C(=O)N([Br:8])C(=O)C1.[CH:9]([Si:12]([C:19]#[CH:20])([CH:16]([CH3:18])[CH3:17])[CH:13]([CH3:15])[CH3:14])([CH3:11])[CH3:10].CCCCC.O>CC(C)=O.[N+]([O-])([O-])=O.[Ag+]>[Br:8][C:20]#[C:19][Si:12]([CH:13]([CH3:14])[CH3:15])([CH:9]([CH3:11])[CH3:10])[CH:16]([CH3:18])[CH3:17] |f:5.6|

Inputs

Step One
Name
Quantity
2.14 g
Type
reactant
Smiles
C1CC(=O)N(C1=O)Br
Name
Quantity
2.24 mL
Type
reactant
Smiles
C(C)(C)[Si](C(C)C)(C(C)C)C#C
Name
Quantity
15 mL
Type
solvent
Smiles
CC(=O)C
Name
Quantity
170 mg
Type
catalyst
Smiles
[N+](=O)([O-])[O-].[Ag+]
Step Two
Name
Quantity
20 mL
Type
reactant
Smiles
CCCCC
Name
Quantity
20 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The solution was stirred for 2 hours at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
the solution was stirred for 30 minutes
Duration
30 min
EXTRACTION
Type
EXTRACTION
Details
The organic phase was extracted with pentane (3×20 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
The solvent was removed under reduced pressure at RT
CUSTOM
Type
CUSTOM
Details
the residue was used in the next reaction without any purification

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
Smiles
BrC#C[Si](C(C)C)(C(C)C)C(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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